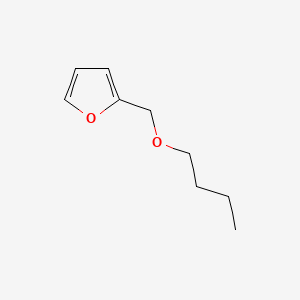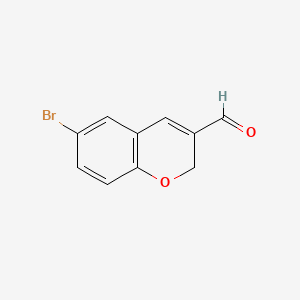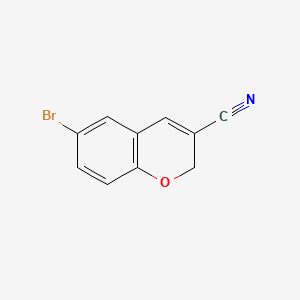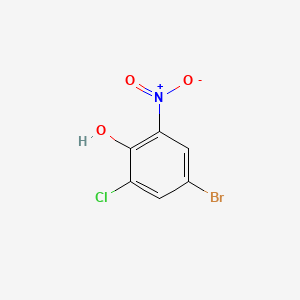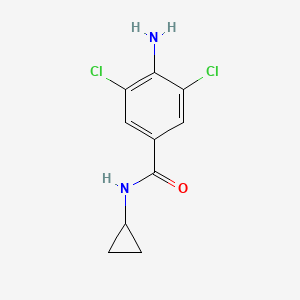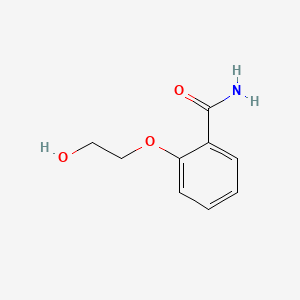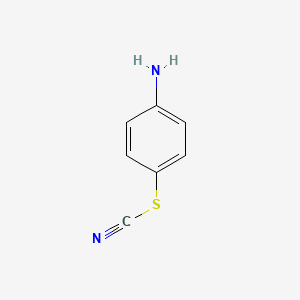
4-Aminophenylthiocyanat
Übersicht
Beschreibung
Thiocyanic acid, p-aminophenyl ester is a useful research compound. Its molecular formula is C7H6N2S and its molecular weight is 150.2 g/mol. The purity is usually 95%.
The exact mass of the compound Thiocyanic acid, p-aminophenyl ester is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227955. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Thiocyanic acid, p-aminophenyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiocyanic acid, p-aminophenyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Isothiocyanaten
4-Aminophenylthiocyanat kann zur Synthese von Isothiocyanaten aus Aminen unter wässrigen Bedingungen verwendet werden . Dieser Prozess beinhaltet die in situ-Erzeugung eines Dithiocarbamat-Salzes aus dem Aminsäure-Substrat durch Reaktion mit CS2, gefolgt von einer Eliminierung, um das Isothiocyanat-Produkt zu bilden .
Substitutionsreaktion mit Phenylisothiocyanat
Es wurde ein neuartiges Verfahren zur Synthese von Isothiocyanaten entwickelt, das auf der Substitutionsreaktion von Phenylisothiocyanat und den entsprechenden Aminen basiert . Diese Reaktion wurde unter Schutz von Stickstoff und unter milden Bedingungen durchgeführt .
Antibakterielle Anwendungen
Viele Thiocyanatderivate, einschließlich this compound, zeigen ausgezeichnete antibakterielle Aktivitäten . Die Einführung von SCN-Gruppen in die Stammmoleküle kann SCN-haltige kleine organische Moleküle mit antibakteriellen Eigenschaften erzeugen .
Antiparasitäre Anwendungen
Thiocyanatderivate sind auch bekannt für ihre antiparasitären Aktivitäten . Die SCN-Gruppe kann die antiparasitären Eigenschaften der Stammmoleküle verstärken .
Antikrebsanwendungen
Es wurde festgestellt, dass Thiocyanatderivate Antikrebsaktivitäten aufweisen . Die SCN-Gruppe kann zu den Antikrebs-Eigenschaften der Stammmoleküle beitragen .
Biokonjugatchemie
Isothiocyanate, die aus this compound synthetisiert werden können, werden in der Biokonjugatchemie häufig als chemoselektive Elektrophile eingesetzt . Sie sind gegenüber wässrigen Reaktionsbedingungen tolerant, was sie für verschiedene Biokonjugationsreaktionen geeignet macht .
Wirkmechanismus
Target of Action
4-Aminophenyl thiocyanate, also known as 4-Thiocyanatoaniline or Thiocyanic acid, p-aminophenyl ester, is a chemical compound that has been studied for its antimicrobial properties . The primary targets of this compound are the bacterial cells, particularly both Gram-positive and Gram-negative strains .
Mode of Action
The compound interacts with its targets by perturbing the bacterial cell membrane and intracellular components . This interaction results in the disruption of essential cellular processes, leading to the death of the bacterial cells .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the bacterial cell membrane, which is crucial for maintaining the cell’s homeostasis . The disruption of this balance can lead to a cascade of effects that ultimately result in cell death .
Result of Action
The primary result of the action of 4-Aminophenyl thiocyanate is the death of bacterial cells . This is achieved through the disruption of the cell membrane and intracellular components, leading to the cessation of essential cellular processes .
Biochemische Analyse
Biochemical Properties
Thiocyanic acid, p-aminophenyl ester plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. It is known to interact with enzymes such as acyl CoA synthetase, which catalyzes the formation of thioesters from carboxylates using coenzyme A . This interaction is crucial for the activation of fatty acids and their subsequent metabolic transformations. Additionally, thiocyanic acid, p-aminophenyl ester can form covalent bonds with cysteine residues in proteins, leading to modifications that can alter protein function and activity .
Cellular Effects
The effects of thiocyanic acid, p-aminophenyl ester on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, thereby affecting the expression of genes involved in metabolic pathways and stress responses . Furthermore, thiocyanic acid, p-aminophenyl ester can impact cellular metabolism by altering the flux of metabolites through key metabolic pathways, such as glycolysis and the citric acid cycle .
Molecular Mechanism
At the molecular level, thiocyanic acid, p-aminophenyl ester exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with thiol groups in proteins, leading to enzyme inhibition or activation . This compound can also interact with nucleophilic sites on biomolecules, resulting in the modification of their structure and function. Additionally, thiocyanic acid, p-aminophenyl ester can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thiocyanic acid, p-aminophenyl ester can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiocyanic acid, p-aminophenyl ester can undergo hydrolysis, leading to the formation of thiocyanate ions and p-aminophenol . This degradation process can affect the compound’s bioavailability and its ability to interact with biomolecules. Long-term exposure to thiocyanic acid, p-aminophenyl ester has been associated with changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of thiocyanic acid, p-aminophenyl ester in animal models are dose-dependent. At low doses, the compound can modulate metabolic pathways and enhance cellular function. At high doses, thiocyanic acid, p-aminophenyl ester can exhibit toxic effects, including oxidative stress and cellular damage . Studies have reported that the lethal dose (LD50) for thiocyanic acid, p-aminophenyl ester in rodents varies depending on the route of administration, with oral and subcutaneous routes showing different toxicity profiles . These findings underscore the importance of dosage considerations in the application of this compound in research.
Metabolic Pathways
Thiocyanic acid, p-aminophenyl ester is involved in several metabolic pathways, including the activation of fatty acids and their subsequent oxidation . The compound interacts with enzymes such as acyl CoA synthetase, facilitating the formation of fatty acyl CoA thioesters, which are essential substrates for β-oxidation and energy production . Additionally, thiocyanic acid, p-aminophenyl ester can influence the levels of metabolites in pathways such as glycolysis and the citric acid cycle, thereby affecting overall metabolic flux .
Transport and Distribution
The transport and distribution of thiocyanic acid, p-aminophenyl ester within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Once inside the cell, thiocyanic acid, p-aminophenyl ester can interact with intracellular proteins and enzymes, influencing their activity and function . The compound’s distribution within tissues can also affect its bioavailability and overall efficacy in biochemical applications .
Subcellular Localization
Thiocyanic acid, p-aminophenyl ester exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound can be targeted to different cellular compartments, such as the cytoplasm, mitochondria, and nucleus, depending on the presence of targeting signals and post-translational modifications . For example, thiocyanic acid, p-aminophenyl ester can localize to the mitochondria, where it interacts with enzymes involved in energy production and metabolic regulation . This subcellular localization is essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.
Eigenschaften
IUPAC Name |
(4-aminophenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYFRQQXXXRJHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183985 | |
| Record name | Thiocyanic acid, p-aminophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2987-46-4 | |
| Record name | Rhodan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2987-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Thiocyanatoaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002987464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rodan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiocyanic acid, p-aminophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(4-aminophenyl)sulfanyl]formonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-Thiocyanatoaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q83LHW6L5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
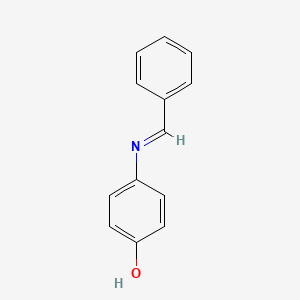
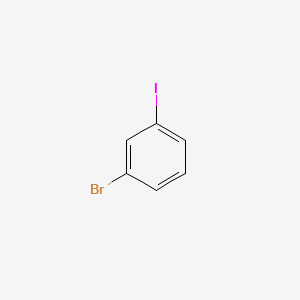

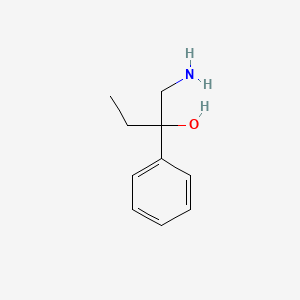


![Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-](/img/structure/B1265602.png)
